1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene
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Overview
Description
1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene is an organic compound with a unique structure that features two methoxyphenyl groups and a tetraazene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene typically involves the reaction of 2-methoxyphenylhydrazine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. In medicinal applications, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Shares the methoxyphenyl groups but lacks the tetraazene core.
1,4-Diphenyl-1,4-dimethyltetraaz-2-ene: Similar tetraazene core but with phenyl groups instead of methoxyphenyl groups.
Uniqueness
1,4-Bis(2-methoxyphenyl)-1,4-dimethyltetraaz-2-ene is unique due to the presence of both methoxy groups and a tetraazene core, which imparts distinct chemical and physical properties.
Properties
CAS No. |
65842-51-5 |
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Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
2-methoxy-N-[(2-methoxy-N-methylanilino)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C16H20N4O2/c1-19(13-9-5-7-11-15(13)21-3)17-18-20(2)14-10-6-8-12-16(14)22-4/h5-12H,1-4H3 |
InChI Key |
VQJNGBNJEVRNQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1OC)N=NN(C)C2=CC=CC=C2OC |
Origin of Product |
United States |
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